
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol is a chiral alcohol that has been extensively used in scientific research for its unique properties. This compound is also known as ephedrine, which is a natural product obtained from the plant Ephedra sinica. Ephedrine has been used for centuries in traditional Chinese medicine for the treatment of respiratory and cardiovascular disorders. In recent years, ephedrine has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of ephedrine is complex and involves multiple pathways. Ephedrine acts as a sympathomimetic agent by stimulating the release of norepinephrine and epinephrine from the adrenal glands. This leads to an increase in heart rate, blood pressure, and cardiac output. Ephedrine also acts as a direct agonist of alpha and beta adrenergic receptors, which further enhances its sympathomimetic effects. In addition, ephedrine has been shown to increase the release of dopamine and serotonin in the central nervous system, which may contribute to its stimulant and appetite suppressant effects.
Biochemical and Physiological Effects:
Ephedrine has a wide range of biochemical and physiological effects on the body. In the cardiovascular system, ephedrine increases heart rate, blood pressure, and cardiac output. This can be beneficial in the treatment of hypotension and shock. However, ephedrine can also cause adverse effects such as tachycardia, arrhythmias, and hypertension. In the respiratory system, ephedrine acts as a bronchodilator and decongestant, which can be beneficial in the treatment of asthma and bronchitis. In the central nervous system, ephedrine acts as a stimulant and appetite suppressant, which can be beneficial in the treatment of obesity. However, ephedrine can also cause adverse effects such as insomnia, anxiety, and tremors.
Vorteile Und Einschränkungen Für Laborexperimente
Ephedrine has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. Ephedrine is also stable and can be stored for long periods without degradation. Ephedrine has a well-established mechanism of action and has been extensively studied in various fields. However, ephedrine also has limitations for lab experiments. It is a chiral compound, which means that it exists in two enantiomeric forms. This can complicate experiments that require precise stereoselectivity. Ephedrine also has potential side effects, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of ephedrine. In medicine, ephedrine has potential applications in the treatment of hypotension, shock, and respiratory disorders. In pharmacology, ephedrine has potential applications in the treatment of obesity and addiction. In biochemistry, ephedrine can be used as a substrate for the study of enzyme kinetics and metabolism. Future studies can focus on the development of new synthesis methods for ephedrine, the identification of new targets for ephedrine, and the development of new formulations for ephedrine to minimize side effects.
Synthesemethoden
The synthesis of ephedrine can be achieved through various methods, including chemical synthesis and extraction from natural sources. The most common method for synthesizing ephedrine is the reduction of ephedrone, which is obtained from the oxidation of pseudoephedrine. The reduction process involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride. Another method for synthesizing ephedrine is through the reduction of phenylacetonitrile using aluminum amalgam and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Ephedrine has been extensively used in scientific research for its potential applications in various fields. In medicine, ephedrine has been used as a bronchodilator and decongestant for the treatment of respiratory disorders such as asthma and bronchitis. Ephedrine has also been used as a vasopressor to increase blood pressure and cardiac output in patients with hypotension. In pharmacology, ephedrine has been used as a stimulant and appetite suppressant for the treatment of obesity. In biochemistry, ephedrine has been used as a substrate for the study of enzyme kinetics and metabolism.
Eigenschaften
IUPAC Name |
(2R)-2-(3,4-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUXKMHBWIERU-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,4-Dimethylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
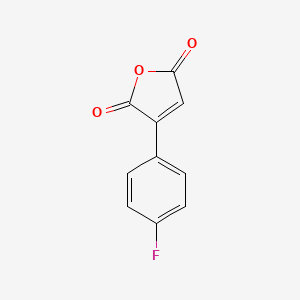
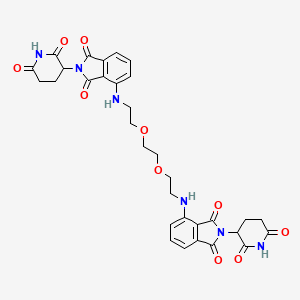

![N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)


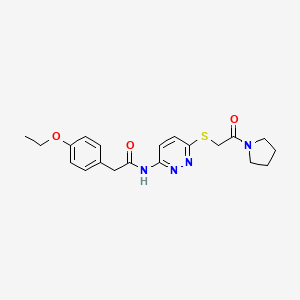
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2796636.png)
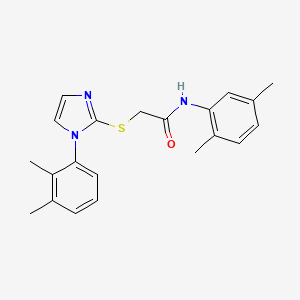

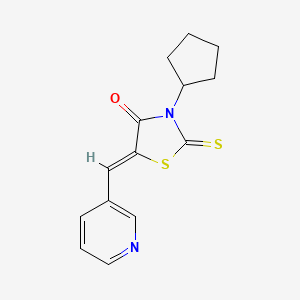

![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)